(Adamantan-1-yloxy)-acetic acid
Overview
Description
“(Adamantan-1-yloxy)-acetic acid” is a chemical compound with the molecular formula C12H18O3 . It has an average mass of 210.270 Da and a monoisotopic mass of 210.125595 Da . This compound is also known by other names such as “(Adamantan-1-yloxy)essigsäure” in German, “(tricyclo [3.3.1.13,7]dec-1-yloxy)acetic acid”, and “Acide (adamantan-1-yloxy)acétique” in French .
Molecular Structure Analysis
The molecular structure of “(Adamantan-1-yloxy)-acetic acid” consists of 12 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The structure is based on the adamantine core, a dense and rigid structure that is highly resistant to thermal and chemical stresses .
Physical And Chemical Properties Analysis
“(Adamantan-1-yloxy)-acetic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 366.7±15.0 °C at 760 mmHg, and a flash point of 142.6±13.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 47 Å2 and a molar volume of 173.7±5.0 cm3 .
Scientific Research Applications
Drug Delivery Systems
Adamantane derivatives, including “(Adamantan-1-yloxy)-acetic acid”, have been explored for their potential in targeted drug delivery systems. Their unique structure allows them to act as anchors in lipid bilayers of liposomes, which can be used to deliver drugs more effectively to specific sites within the body .
Surface Recognition
The structural properties of adamantane and its derivatives make them suitable for applications in surface recognition. This can be particularly useful in the development of sensors and diagnostic tools that require precise molecular recognition capabilities .
Proteomics Research
“(Adamantan-1-yloxy)-acetic acid” is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions within biological systems .
Organic Synthesis
Research has shown that adamantane derivatives can be used in organic synthesis, particularly in the creation of 1,3-disubstituted adamantane derivatives through the opening of strained intra-framework bonds .
Supramolecular Systems
The ability of adamantane derivatives to form self-assembled supramolecular systems is another area of interest. These systems have potential applications in basic chemical investigations and could lead to the development of novel materials and technologies .
Mechanism of Action
Target of Action
It is known that many nitrogen-containing adamantane derivatives exhibit antiviral and other biological activities . Therefore, it is plausible that (Adamantan-1-yloxy)-acetic acid may interact with similar targets.
Mode of Action
It is known that in sulfuric acid, adamantan-1-yl nitrates easily generate a carbocation capable of attacking the lone electron pair in the nitrogen-containing nucleophile . This suggests that (Adamantan-1-yloxy)-acetic acid might interact with its targets in a similar manner.
Biochemical Pathways
Given the known biological activities of similar adamantane derivatives, it is likely that this compound may influence pathways related to viral replication or other biological processes .
Result of Action
Similar adamantane derivatives have been shown to exhibit antiviral and other biological activities . Therefore, it is plausible that (Adamantan-1-yloxy)-acetic acid may have similar effects.
properties
IUPAC Name |
2-(1-adamantyloxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-11(14)7-15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNSYNZPEBDAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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